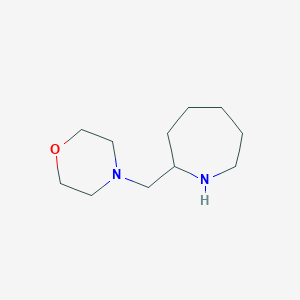

4-(Azepan-2-ylmethyl)morpholine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(azepan-2-ylmethyl)morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-2-4-11(12-5-3-1)10-13-6-8-14-9-7-13/h11-12H,1-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHUZESDXHKGAHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(NCC1)CN2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201259553 | |

| Record name | Hexahydro-2-(4-morpholinylmethyl)-1H-azepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201259553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881040-14-8 | |

| Record name | Hexahydro-2-(4-morpholinylmethyl)-1H-azepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=881040-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexahydro-2-(4-morpholinylmethyl)-1H-azepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201259553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 4-(Azepan-2-ylmethyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route for 4-(Azepan-2-ylmethyl)morpholine, a novel heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The document details a multi-step synthesis beginning from commercially available starting materials, including comprehensive experimental protocols, tabulated quantitative data, and logical workflow visualizations. The described methodology offers a practical approach for the preparation of this and structurally related compounds for further investigation.

Introduction

The morpholine and azepane ring systems are prevalent scaffolds in a multitude of biologically active compounds and approved pharmaceuticals. The unique physicochemical properties conferred by these heterocycles, such as improved aqueous solubility and metabolic stability, make them attractive moieties in the design of new therapeutic agents. The title compound, this compound, combines these two important pharmacophores, presenting a novel three-dimensional structure that is of significant interest for exploring new chemical space in drug discovery programs. This guide outlines a robust and reproducible synthetic pathway to access this compound, providing a foundation for its further study and derivatization.

Proposed Synthetic Pathway

A reliable multi-step synthesis of this compound is proposed, commencing with the protection of the azepane nitrogen, followed by amide coupling with morpholine, and concluding with the reduction of the amide to the target amine. This pathway is designed to be efficient and scalable, utilizing well-established chemical transformations.

Logical Workflow for the Synthesis

The overall synthetic strategy is depicted in the following workflow diagram.

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

This section provides detailed experimental procedures for each step of the proposed synthesis.

Step 1: Synthesis of tert-butyl 2-oxoazepane-1-carboxylate

-

Reaction: To a solution of azepan-2-one (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) is added di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

-

Conditions: The reaction mixture is stirred at room temperature for 12 hours.

-

Work-up and Purification: The reaction is quenched with water and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the title compound.

Step 2: Synthesis of 1-(tert-butoxycarbonyl)azepane-2-carboxylic acid

-

Reaction: To a solution of tert-butyl 2-oxoazepane-1-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1, 0.2 M) is added lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq).

-

Conditions: The reaction mixture is stirred at 50 °C for 6 hours.

-

Work-up and Purification: The reaction mixture is cooled to 0 °C and acidified to pH 3 with 1 M HCl. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the carboxylic acid, which is often used in the next step without further purification.

Step 3: Synthesis of tert-butyl 2-(morpholine-4-carbonyl)azepane-1-carboxylate

-

Reaction: To a solution of 1-(tert-butoxycarbonyl)azepane-2-carboxylic acid (1.0 eq) in anhydrous DCM (0.3 M) at 0 °C is added morpholine (1.1 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq), and 1-hydroxybenzotriazole (HOBt, 1.2 eq).

-

Conditions: The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.

-

Work-up and Purification: The reaction is diluted with DCM and washed sequentially with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by flash chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to give the desired amide.

Step 4: Synthesis of tert-butyl 2-(morpholinomethyl)azepane-1-carboxylate

-

Reaction: To a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous THF (0.5 M) at 0 °C is added a solution of tert-butyl 2-(morpholine-4-carbonyl)azepane-1-carboxylate (1.0 eq) in anhydrous THF dropwise.

-

Conditions: The reaction mixture is then heated to reflux for 4 hours.

-

Work-up and Purification: The reaction is cooled to 0 °C and quenched by the sequential dropwise addition of water, 15% aqueous NaOH, and water. The resulting precipitate is filtered off and washed with THF. The filtrate is concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.

Step 5: Synthesis of this compound

-

Reaction: To a solution of tert-butyl 2-(morpholinomethyl)azepane-1-carboxylate (1.0 eq) in DCM (0.2 M) at 0 °C is added trifluoroacetic acid (TFA, 10 eq).

-

Conditions: The reaction mixture is stirred at room temperature for 2 hours.

-

Work-up and Purification: The solvent is removed under reduced pressure. The residue is dissolved in water and the pH is adjusted to >10 with 2 M NaOH. The aqueous layer is extracted with DCM. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the final product, this compound. Further purification can be achieved by distillation under reduced pressure or by salt formation and recrystallization.

Quantitative Data Summary

The following table summarizes the expected yields and key analytical data for the intermediates and the final product.

| Compound | Step | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Appearance |

| tert-butyl 2-oxoazepane-1-carboxylate | 1 | C₁₁H₁₉NO₃ | 213.27 | 85-95 | Colorless oil |

| 1-(tert-butoxycarbonyl)azepane-2-carboxylic acid | 2 | C₁₁H₁₉NO₄ | 231.28 | 90-98 | White solid |

| tert-butyl 2-(morpholine-4-carbonyl)azepane-1-carboxylate | 3 | C₁₅H₂₈N₂O₄ | 300.39 | 75-85 | Viscous oil or low-melting solid |

| tert-butyl 2-(morpholinomethyl)azepane-1-carboxylate | 4 | C₁₅H₃₀N₂O₃ | 286.41 | 80-90 | Colorless oil |

| This compound | 5 | C₁₁H₂₂N₂O | 198.31 | 85-95 | Colorless to pale yellow oil |

Product Characterization Workflow

A standard workflow for the characterization of the final product and key intermediates is outlined below.

Caption: Standard workflow for purification and characterization.

Conclusion

This technical guide presents a detailed and practical synthetic route for the preparation of this compound. The proposed multi-step synthesis is based on well-established and reliable chemical transformations, ensuring high yields and purity of the final product. The provided experimental protocols and characterization workflows offer a solid foundation for researchers in the fields of organic synthesis and medicinal chemistry to access this novel compound for further biological evaluation and as a scaffold for the development of new chemical entities.

Retrosynthetic Analysis of 4-(Azepan-2-ylmethyl)morpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed retrosynthetic analysis for the synthesis of 4-(Azepan-2-ylmethyl)morpholine. Due to the absence of published literature for the direct synthesis of this specific compound, a plausible synthetic route is proposed based on well-established organic chemistry principles and analogous reactions. This guide includes a proposed retrosynthetic breakdown, a corresponding forward synthesis plan, detailed hypothetical experimental protocols, and a summary of expected data.

Introduction

This compound is a novel heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Its structure, combining the morpholine and azepane scaffolds, presents an interesting candidate for biological screening. The morpholine moiety is a common feature in many approved drugs, contributing to favorable pharmacokinetic properties. The azepane ring offers a flexible seven-membered scaffold that can be explored for interactions with various biological targets. This guide outlines a logical and feasible synthetic strategy to obtain this compound for further investigation.

Retrosynthetic Analysis

The retrosynthetic analysis of this compound is approached by identifying the most strategic bond disconnections to simplify the molecule into readily available or easily synthesizable starting materials. The most logical disconnection is the C-N bond between the morpholine nitrogen and the methylene bridge, a common strategy for N-alkylated amines.

This disconnection leads to two key synthons: a morpholine nucleophile and an electrophilic azepan-2-ylmethyl species. The corresponding synthetic equivalents would be morpholine and either 2-(chloromethyl)azepane or azepan-2-carbaldehyde. The latter is a more attractive precursor as it allows for a reductive amination reaction, a robust and widely used method for C-N bond formation.

Further deconstruction of the azepane precursor, azepan-2-carbaldehyde, leads to (azepan-2-yl)methanol. This alcohol can be envisioned to be synthesized from a protected form of caprolactam, a commercially available starting material. The synthesis would involve the reduction of the lactam and subsequent functional group manipulations.

The proposed retrosynthetic pathway is visualized in the following diagram:

An In-depth Technical Guide on the Physicochemical Properties of 4-(Azepan-2-ylmethyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and predicted characteristics of the novel heterocyclic compound, 4-(Azepan-2-ylmethyl)morpholine. Due to the limited availability of direct experimental data for this specific molecule in public databases and scientific literature, this document focuses on a detailed theoretical analysis. This includes predicted physicochemical properties based on its constituent functional groups—the azepane and morpholine rings. A plausible synthetic route is proposed, complete with a generalized experimental protocol. Furthermore, the potential biological significance is discussed in the context of the known activities of related N-substituted morpholine and azepane derivatives. This guide aims to serve as a foundational resource for researchers interested in the synthesis and exploration of this and similar compounds for potential applications in drug discovery and development.

Introduction

Morpholine and azepane are two important saturated heterocyclic scaffolds frequently incorporated into the structures of biologically active compounds. The morpholine ring is known to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability. The azepane moiety, a seven-membered saturated nitrogen-containing ring, is a key structural feature in a number of approved drugs and natural products, contributing to their unique three-dimensional conformations and receptor interactions. The compound this compound combines these two pharmacophorically significant rings via a methylene bridge, suggesting its potential for novel biological activities.

Chemical Structure and Predicted Physicochemical Properties

The chemical structure of this compound consists of a morpholine ring N-substituted with a methyl group, which is in turn attached to the 2-position of an azepane ring.

Molecular Formula: C₁₁H₂₂N₂O

Molecular Weight: 198.31 g/mol

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Notes |

| Boiling Point | 250-280 °C | Estimated based on the combined molecular weight and functional groups. N-alkylated morpholines and azepanes generally have elevated boiling points. |

| Melting Point | Not readily predictable | Likely to be a liquid or a low-melting solid at room temperature, similar to many tertiary amines of this molecular weight. |

| Solubility | Soluble in water and polar organic solvents. | The presence of two nitrogen atoms and an oxygen atom should impart good water solubility. It is expected to be soluble in alcohols, acetone, and other polar organic solvents. |

| pKa | 7.5 - 8.5 | The basicity will be influenced by both the morpholine and azepane nitrogen atoms. The morpholine nitrogen's pKa is typically around 8.4, and substitution may slightly alter this. |

| LogP | 1.5 - 2.5 | The octanol-water partition coefficient is estimated to be in this range, indicating moderate lipophilicity. |

Proposed Synthesis and Experimental Protocol

A plausible and efficient method for the synthesis of this compound is via the reductive amination of azepane-2-carbaldehyde with morpholine. This two-step process would first involve the formation of an enamine or iminium ion intermediate, followed by reduction to the desired tertiary amine.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Generalized)

Materials:

-

Azepane-2-carbaldehyde

-

Morpholine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, etc.)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add azepane-2-carbaldehyde (1.0 equivalent) and dissolve it in anhydrous dichloromethane (DCM).

-

Addition of Amine: Add morpholine (1.1 equivalents) to the solution at room temperature with stirring.

-

Acid Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

-

Formation of Intermediate: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

-

Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 equivalents) in anhydrous DCM. Cool the reaction mixture to 0 °C (ice bath) and add the NaBH(OAc)₃ slurry portion-wise over 30 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer.

-

Extraction: Extract the aqueous layer with DCM (3 x volumes).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes with triethylamine).

-

Characterization: The structure and purity of the final product, this compound, should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Potential Biological Significance and Signaling Pathways

While no specific biological activity has been reported for this compound, the presence of the morpholine and azepane moieties suggests several potential areas of pharmacological interest.

-

CNS Activity: Many N-substituted morpholine derivatives exhibit activity in the central nervous system (CNS). The morpholine ring can improve blood-brain barrier permeability.

-

Enzyme Inhibition: The azepane ring is a feature of various enzyme inhibitors. The specific substitution pattern on the azepane ring can lead to selective interactions with the active sites of enzymes.

-

Receptor Modulation: Both morpholine and azepane derivatives are known to interact with a variety of G-protein coupled receptors (GPCRs) and ion channels.

A hypothetical signaling pathway that could be modulated by a molecule with this structure is presented below. This is a generalized representation and would require experimental validation.

An In-depth Technical Guide to the Physicochemical Characteristics of 4-(Azepan-2-ylmethyl)morpholine

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(Azepan-2-ylmethyl)morpholine is a heterocyclic compound incorporating both an azepane and a morpholine moiety. The azepane ring is a seven-membered saturated heterocycle containing one nitrogen atom, which is a structural motif found in various biologically active compounds.[1][2] Morpholine, a six-membered heterocycle containing both oxygen and nitrogen atoms, is a common building block in medicinal chemistry, often used to improve the aqueous solubility and pharmacokinetic profile of drug candidates.[3][4] The combination of these two scaffolds in this compound suggests a molecule with potential for diverse biological activities and physicochemical properties of interest in drug discovery and development.

This technical guide aims to provide a comprehensive overview of the predicted physicochemical characteristics of this compound, offering valuable insights for researchers working with this or structurally related compounds. Furthermore, detailed experimental protocols for determining these key properties are provided to facilitate laboratory work.

Molecular Structure and Predicted Physicochemical Properties

The structure of this compound consists of a morpholine ring N-substituted with a methylene bridge to the 2-position of an azepane ring.

SMILES: C1CCN(CC2CCCCN2)CC1

Quantitative physicochemical properties for this compound have been predicted using computational models. These predictions serve as a valuable starting point for the characterization of this novel compound.

| Property | Predicted Value | Unit |

| Molecular Weight | 198.32 | g/mol |

| logP | 1.58 | |

| Boiling Point | 315.8 | °C |

| Melting Point | 25.1 | °C |

| pKa (most basic) | 9.61 |

Note: Predicted values are generated from computational algorithms and should be confirmed by experimental data.

Physicochemical Properties of Constituent Fragments

To provide a foundational understanding of the properties of this compound, the experimentally determined physicochemical characteristics of its core components, azepane and morpholine, are presented below.

Table 2.1: Physicochemical Properties of Azepane

| Property | Value | Unit | Reference |

| Molecular Formula | C₆H₁₃N | [5] | |

| Molecular Weight | 99.17 | g/mol | [5] |

| Boiling Point | 142.7 | °C | [5] |

| Melting Point | -37 | °C | [5] |

| Density | 0.8 | g/cm³ | [5] |

| Flash Point | 18.3 | °C | [5] |

| logP | 1.2 | [2] |

Table 2.2: Physicochemical Properties of Morpholine

| Property | Value | Unit | Reference |

| Molecular Formula | C₄H₉NO | [3] | |

| Molecular Weight | 87.12 | g/mol | [6] |

| Boiling Point | 129 | °C | [3] |

| Melting Point | -5 | °C | [3] |

| Density | 1.007 | g/cm³ | [3] |

| pKa of conjugate acid | 8.33 | [7] | |

| logP | -0.9 | [6] | |

| Solubility | Miscible in water | [4][8] |

Standard Experimental Protocols

The following sections detail standard experimental procedures for the determination of key physicochemical properties of novel compounds like this compound.

The melting point is a fundamental physical property used for identification and purity assessment of a solid compound. A common and effective method is the Thiele tube technique.[9][10]

Methodology: Thiele Tube Method

-

Sample Preparation: A small amount of the dried, powdered sample is packed into a capillary tube to a height of 2-3 mm.[9]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then inserted into a Thiele tube containing a high-boiling point oil (e.g., mineral oil), with the sample positioned midway in the main body of the tube.[9][10]

-

Heating: The side arm of the Thiele tube is gently and evenly heated with a small flame. The unique shape of the Thiele tube promotes convection currents in the oil, ensuring uniform temperature distribution.[11]

-

Observation: The temperature is recorded at the first sign of liquid formation (the beginning of the melting range) and when the last solid particle disappears (the end of the melting range). For accurate results, the heating rate should be slow, approximately 1-2°C per minute, near the expected melting point.[11]

For small quantities of a liquid, a micro-boiling point determination method is suitable. This technique is accurate and minimizes sample usage.[12][13][14]

Methodology: Micro-Method

-

Apparatus Setup: A few drops of the liquid sample are placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end downwards.[15]

-

Assembly: The test tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube or a beaker with mineral oil).[12]

-

Heating: The heating bath is heated gently. As the temperature rises, the air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, heating is stopped.[12]

-

Recording: The liquid and apparatus are allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube.[15]

The shake-flask method is the gold standard for determining thermodynamic solubility, which is the equilibrium solubility of a compound in a given solvent.[16][17][18]

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. This ensures that a saturated solution is formed.[19]

-

Equilibration: The vial is agitated (e.g., on a shaker) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.[20]

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by centrifugation or filtration.[16]

-

Quantification: The concentration of the compound in the clear, saturated supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). A calibration curve is used for accurate quantification.[16]

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For compounds with basic nitrogen atoms, like this compound, the pKa of the conjugate acid is determined. Potentiometric titration is a highly precise method for this measurement.[21][22][23][24]

Methodology: Potentiometric Titration

-

Preparation: A solution of the compound is prepared at a known concentration (e.g., 1 mM) in water or a suitable co-solvent. The ionic strength is kept constant using an inert salt like KCl.[21][23]

-

Apparatus Setup: A calibrated pH electrode is immersed in the solution, which is stirred continuously.

-

Titration: For a basic compound, the solution is first acidified with a strong acid (e.g., HCl) to a low pH (e.g., pH 2). Then, a standardized solution of a strong base (e.g., NaOH) is added in small, precise increments.[21][23]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized.

-

Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve. Specifically, at the half-equivalence point (where half of the compound has been neutralized), the pH is equal to the pKa.[24]

The partition coefficient (logP) quantifies the lipophilicity of a compound, which is its preference for a lipid-like (non-polar) environment versus an aqueous (polar) environment. The shake-flask method using n-octanol and water is the traditional and most reliable method.[25][26][27][28]

Methodology: Shake-Flask Method

-

Solvent Preparation: n-Octanol and an aqueous buffer (typically pH 7.4 phosphate buffer) are mutually saturated by shaking them together for an extended period (e.g., 24 hours) and then allowing the phases to separate.[29]

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then added to a known volume of the other phase in a sealed container.[27]

-

Equilibration: The container is agitated for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: A sample is carefully taken from each phase, and the concentration of the compound is determined using a suitable analytical method (e.g., HPLC-UV).[25]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of this value.

References

- 1. Azepane - Wikipedia [en.wikipedia.org]

- 2. Azepane | C6H13N | CID 8119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Morpholine - Wikipedia [en.wikipedia.org]

- 4. atamankimya.com [atamankimya.com]

- 5. nbinno.com [nbinno.com]

- 6. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]

- 8. Morpholine | Molecular formula: C4H9NO - IRO Water Treatment [irowater.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. chymist.com [chymist.com]

- 13. scribd.com [scribd.com]

- 14. chemtips.wordpress.com [chemtips.wordpress.com]

- 15. uomus.edu.iq [uomus.edu.iq]

- 16. enamine.net [enamine.net]

- 17. dissolutiontech.com [dissolutiontech.com]

- 18. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 19. downloads.regulations.gov [downloads.regulations.gov]

- 20. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 21. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 22. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 23. dergipark.org.tr [dergipark.org.tr]

- 24. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 28. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 29. LogP / LogD shake-flask method [protocols.io]

In-Depth Technical Guide: 4-(Azepan-2-ylmethyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity 4-(Azepan-2-ylmethyl)morpholine, a novel compound with significant potential in drug discovery and development. Due to the absence of a registered CAS number and publicly available experimental data for this specific molecule, this document outlines a plausible synthetic pathway, hypothesized physicochemical properties, and a speculative exploration of its potential pharmacological activities based on the well-documented characteristics of its constituent morpholine and azepane moieties. The morpholine ring is a privileged scaffold in medicinal chemistry, known to impart favorable properties such as improved aqueous solubility and metabolic stability.[1][2] The azepane ring is also a key structural motif in a number of bioactive compounds.[3][4] This guide is intended to serve as a foundational resource for researchers interested in the synthesis and investigation of this and related compounds.

Chemical Identity and Physicochemical Properties

While a CAS number for this compound has not been identified in public databases, its chemical structure and predicted properties can be defined.

| Property | Predicted Value |

| Molecular Formula | C₁₁H₂₂N₂O |

| Molecular Weight | 198.31 g/mol |

| Appearance | Colorless to pale yellow oil (predicted) |

| Boiling Point | ~250-270 °C at 760 mmHg (estimated) |

| Solubility | Soluble in water and polar organic solvents (predicted) |

| pKa (most basic) | 8.5 - 9.5 (estimated for the azepane nitrogen) |

Postulated Synthesis

The synthesis of this compound can be hypothetically achieved through several established synthetic routes. A highly plausible and efficient method is the reductive amination of azepane-2-carbaldehyde with morpholine. This method is widely used for the formation of C-N bonds.

Experimental Workflow

A proposed workflow for the synthesis is outlined below.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-Boc-azepane-2-carbaldehyde

To a solution of N-Boc-azepan-2-one (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C under a nitrogen atmosphere, diisobutylaluminium hydride (DIBAL-H, 1.5 eq, 1.0 M solution in hexanes) is added dropwise. The reaction mixture is stirred at -78 °C for 2 hours. The reaction is then quenched by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt. The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers are formed. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford N-Boc-azepane-2-carbaldehyde, which can be used in the next step without further purification.

Step 2: Reductive Amination

To a solution of N-Boc-azepane-2-carbaldehyde (1.0 eq) in 1,2-dichloroethane (DCE) are added morpholine (1.2 eq) and acetic acid (1.5 eq). The mixture is stirred at room temperature for 1 hour. Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise, and the reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to give N-Boc-4-(azepan-2-ylmethyl)morpholine.

Step 3: Boc Deprotection

N-Boc-4-(azepan-2-ylmethyl)morpholine (1.0 eq) is dissolved in a 1:1 mixture of DCM and trifluoroacetic acid (TFA). The solution is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is dissolved in a small amount of DCM and basified with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound as the final product.

Potential Pharmacological Activity and Signaling Pathways

The combination of the morpholine and azepane moieties suggests that this compound could exhibit a range of biological activities, particularly targeting the central nervous system (CNS). Morpholine is a common scaffold in CNS drugs, contributing to improved pharmacokinetic properties.[5][6] Azepane derivatives are also known to possess diverse pharmacological effects.[7]

Hypothesized Biological Targets and In Vitro Activity

Based on structurally related compounds, this compound is hypothesized to interact with various CNS receptors and enzymes. The following table presents a hypothetical in vitro pharmacological profile.

| Target | Assay Type | Predicted Activity (IC₅₀/Kᵢ) |

| Sigma-1 Receptor | Radioligand Binding | Kᵢ = 50 - 150 nM |

| Dopamine D₂ Receptor | Radioligand Binding | Kᵢ = 200 - 500 nM |

| Serotonin 5-HT₂ₐ Receptor | Radioligand Binding | Kᵢ = 150 - 400 nM |

| Acetylcholinesterase (AChE) | Enzyme Inhibition | IC₅₀ = 1 - 5 µM |

| Monoamine Oxidase B (MAO-B) | Enzyme Inhibition | IC₅₀ = 0.5 - 2 µM |

Postulated Signaling Pathway

Given the potential interaction with multiple CNS targets, this compound could modulate several signaling pathways. A hypothetical pathway involving dopamine and serotonin receptor modulation is depicted below.

Conclusion and Future Directions

While this compound remains a molecule without a designated CAS number and published experimental validation, this technical guide provides a robust theoretical framework for its synthesis and potential pharmacological evaluation. The proposed synthetic route via reductive amination is a well-established and versatile method. The predicted physicochemical properties and hypothesized biological activities, based on the extensive literature on morpholine and azepane derivatives, suggest that this compound could be a valuable lead for the development of novel therapeutics, particularly for CNS disorders.

Future research should focus on the practical synthesis and characterization of this compound. Subsequent in vitro and in vivo studies are warranted to validate the hypothesized pharmacological profile and to explore its therapeutic potential. The structure-activity relationships of related analogues should also be investigated to optimize potency and selectivity for specific biological targets.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Guide: NMR Spectral Analysis of 4-(Azepan-2-ylmethyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) spectral data for the compound 4-(Azepan-2-ylmethyl)morpholine. Due to the absence of publicly available experimental spectra for this specific molecule, this document presents a comprehensive set of predicted ¹H and ¹³C NMR data. The predicted values are derived from established chemical shift ranges for morpholine and azepane ring systems, offering a valuable reference for researchers working with this or structurally related compounds. This guide also includes a standardized experimental protocol for the acquisition of NMR spectra for small organic molecules and a logical workflow for spectral analysis.

Chemical Structure

Compound Name: this compound

Molecular Formula: C₁₁H₂₂N₂O

Structure:

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on typical chemical shifts observed for N-substituted morpholines and azepane derivatives.[1][2]

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the morpholine and azepane rings, as well as the methylene bridge.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.65 | t | 4H | O-CH ₂ (Morpholine) |

| ~ 2.80 - 2.95 | m | 1H | N-CH (Azepane, C2) |

| ~ 2.60 - 2.75 | m | 2H | CH ₂-N (Azepane, C7) |

| ~ 2.45 | t | 4H | N-CH ₂ (Morpholine) |

| ~ 2.30 - 2.40 | m | 2H | N-CH ₂ (Methylene bridge) |

| ~ 1.50 - 1.70 | m | 8H | CH ₂ (Azepane, C3, C4, C5, C6) |

Note: Chemical shifts are referenced to a standard internal solvent signal. Multiplicities are abbreviated as: t = triplet, m = multiplet.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 67.0 | O-C H₂ (Morpholine) |

| ~ 61.0 | N-C H₂ (Methylene bridge) |

| ~ 58.0 | N-C H (Azepane, C2) |

| ~ 54.0 | N-C H₂ (Morpholine) |

| ~ 47.0 | N-C H₂ (Azepane, C7) |

| ~ 30.0 | C H₂ (Azepane, C4) |

| ~ 28.0 | C H₂ (Azepane, C6) |

| ~ 27.0 | C H₂ (Azepane, C5) |

| ~ 26.0 | C H₂ (Azepane, C3) |

Experimental Protocol for NMR Spectroscopy

This section outlines a general procedure for acquiring high-quality NMR spectra of small organic molecules like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in which the compound is fully soluble. The choice of solvent can slightly affect chemical shifts.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to serve as a reference (δ = 0.00 ppm).

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.

-

Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in the pipette during transfer.

-

Capping: Securely cap the NMR tube.

NMR Spectrometer Setup and Data Acquisition

-

Instrument Insertion: Carefully insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent.

-

Shimming: Optimize the homogeneity of the magnetic field (shimming) to obtain sharp, symmetrical peaks. This is a critical step for high-resolution spectra.

-

Tuning and Matching: Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Pulse Calibration: Determine the 90° pulse width for the specific sample and nucleus.

-

Acquisition Parameters (¹H NMR):

-

Spectral Width: Typically 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans for a sufficiently concentrated sample.

-

-

Acquisition Parameters (¹³C NMR):

-

Spectral Width: Typically 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration, due to the low natural abundance of ¹³C.

-

Decoupling: Use proton broadband decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

-

-

Data Acquisition: Start the acquisition.

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Correct the baseline to be flat and at zero intensity.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift.

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Peak Picking: Identify and list the chemical shifts of all significant peaks.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for NMR spectral analysis, from sample preparation to final data interpretation.

Caption: Workflow for NMR Spectral Acquisition and Analysis.

Conclusion

This technical guide provides essential predicted NMR spectral data and a standardized methodology for the analysis of this compound. The tabulated data serves as a valuable starting point for the identification and characterization of this compound. The detailed experimental protocol and workflow diagram offer a practical framework for researchers in the fields of synthetic chemistry and drug development to obtain and interpret high-quality NMR spectra. While the provided spectral data is predictive, it lays a strong foundation for future experimental verification and further structural studies.

References

An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-(Azepan-2-ylmethyl)morpholine

This technical guide provides a comprehensive overview of the methodologies and data interpretation for the mass spectrometry analysis of 4-(Azepan-2-ylmethyl)morpholine, a molecule of interest for researchers, scientists, and drug development professionals. Due to the limited availability of specific experimental data for this compound in published literature, this guide outlines a robust analytical approach based on established principles for the analysis of small organic molecules containing morpholine and azepane moieties.

Introduction

This compound is a heterocyclic compound featuring both a morpholine and an azepane ring system. Understanding its physicochemical properties, including its behavior under mass spectrometric conditions, is crucial for its identification, characterization, and quantification in various matrices. Mass spectrometry, coupled with liquid chromatography (LC-MS), offers a highly sensitive and selective platform for this purpose.[1][2][3] This guide details a comprehensive analytical workflow, from sample preparation to data analysis, and proposes a theoretical fragmentation pathway to aid in structural elucidation.

Experimental Protocols

A successful mass spectrometry analysis begins with meticulous sample preparation to isolate the analyte of interest from the sample matrix and ensure compatibility with the analytical instrumentation.[4][5]

Sample Preparation

The choice of sample preparation technique is highly dependent on the sample matrix (e.g., plasma, urine, reaction mixture).[4][6][7] For biological matrices, protein precipitation is a common and straightforward method.[6]

Protocol for Protein Precipitation:

-

To 100 µL of the sample (e.g., plasma), add 300 µL of a cold organic solvent such as acetonitrile or methanol.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

-

Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully collect the supernatant containing the analyte.

-

The supernatant can be directly injected into the LC-MS system or evaporated to dryness and reconstituted in a suitable solvent for analysis.

For non-biological samples, a simple "dilute and shoot" approach may be sufficient, where the sample is diluted with an appropriate solvent before injection.[6]

Liquid Chromatography-Mass Spectrometry (LC-MS) Conditions

Liquid chromatography is essential for separating the analyte from other components in the sample prior to its introduction into the mass spectrometer.[5][8]

Table 1: Proposed LC-MS Instrumentation and Parameters

| Parameter | Recommended Setting |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Desolvation Gas Flow | 800 L/hr |

| Desolvation Temperature | 350°C |

| Source Temperature | 150°C |

| Acquisition Mode | Full Scan (m/z 50-500) and Tandem MS (MS/MS) |

Data Presentation and Interpretation

The mass spectrum of this compound would be expected to show a prominent protonated molecule, [M+H]+, in positive ion mode ESI. Tandem mass spectrometry (MS/MS) experiments are then performed to induce fragmentation of the parent ion, providing structural information.

Theoretical Fragmentation Pathway

The fragmentation of this compound is likely to be directed by the protonated nitrogen atoms in the morpholine and azepane rings. Cleavage of the C-C bond between the two rings and fragmentation within the rings themselves are expected.

Quantitative Data Summary

The following table presents hypothetical quantitative data that could be obtained from a tandem MS analysis of this compound.

Table 2: Hypothetical Tandem Mass Spectrometry Data

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Identity | Relative Abundance (%) |

| 199.18 | 100.08 | [C5H10NO]+ (Protonated morpholine methylene) | 100 |

| 199.18 | 114.10 | [C6H12N]+ (Protonated azepane methylene) | 75 |

| 199.18 | 86.06 | [C4H8NO]+ (Fragment from morpholine ring) | 40 |

| 199.18 | 98.10 | [C6H12N]+ (Azepane ring fragment) | 25 |

Experimental Workflow

The overall workflow for the mass spectrometry analysis of this compound is a systematic process designed to ensure accurate and reproducible results.

Conclusion

References

- 1. MASS SPECTROMETRY IMAGING FOR DRUGS AND METABOLITES - PMC [pmc.ncbi.nlm.nih.gov]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. biocompare.com [biocompare.com]

- 4. organomation.com [organomation.com]

- 5. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]

- 6. spectroscopyeurope.com [spectroscopyeurope.com]

- 7. researchgate.net [researchgate.net]

- 8. General Guidelines for Setting Up an In Vitro LC/MS/MS Assay | Springer Nature Experiments [experiments.springernature.com]

- 9. tecan.com [tecan.com]

- 10. uab.edu [uab.edu]

An In-depth Technical Guide to the Fourier-Transform Infrared (FT-IR) Spectroscopy of 4-(Azepan-2-ylmethyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 4-(Azepan-2-ylmethyl)morpholine, a heterocyclic compound with potential applications in medicinal chemistry. Due to the morpholine and azepane moieties, this molecule is of interest in the development of new therapeutic agents. Morpholine derivatives are known to be versatile scaffolds in drug design, contributing to improved pharmacokinetic profiles and exhibiting a range of biological activities.[1][2] This guide details the expected spectral characteristics, a comprehensive experimental protocol for obtaining the FT-IR spectrum, and a discussion of the potential biological relevance of morpholine-containing compounds.

Predicted FT-IR Spectral Data

While a publicly available, experimentally derived FT-IR spectrum for this compound is not available, the expected absorption bands can be predicted based on the functional groups present in its structure. The key functional groups are the N-H of the azepane ring, the C-N and C-O-C of the morpholine ring, and the aliphatic C-H bonds of the entire molecule. The predicted FT-IR data are summarized in the table below.

| Wavenumber (cm⁻¹) | Expected Intensity | Functional Group Assignment |

| 3350 - 3250 | Weak - Medium | N-H Stretch (Secondary Amine in Azepane Ring) |

| 2980 - 2840 | Strong | C-H Asymmetric and Symmetric Stretch (Aliphatic CH₂) |

| 1470 - 1440 | Medium | C-H Bend (Scissoring) |

| 1350 - 1250 | Medium - Strong | C-N Stretch (Tertiary Amine in Morpholine and Azepane) |

| 1120 - 1080 | Strong | C-O-C Asymmetric Stretch (Ether in Morpholine Ring) |

| 880 - 840 | Weak - Medium | C-N-C Bend |

This data is predictive and should be confirmed by experimental analysis.

Experimental Protocol for FT-IR Analysis

The following protocol describes a standard procedure for obtaining the FT-IR spectrum of a solid organic compound like this compound using the Attenuated Total Reflectance (ATR) technique.

2.1. Instrumentation and Materials

-

FT-IR Spectrometer (e.g., Bruker ALPHA II, Thermo Scientific Nicolet iS5) equipped with a diamond ATR accessory.

-

This compound sample (solid).

-

Spatula.

-

Solvent for cleaning (e.g., isopropanol or ethanol).

-

Lint-free wipes.

2.2. Sample Preparation and Background Measurement

-

Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with isopropanol.

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

2.3. Sample Measurement

-

Place a small amount of the this compound sample onto the center of the ATR crystal.

-

Lower the ATR press arm to apply consistent pressure on the sample, ensuring good contact with the crystal.

-

Acquire the FT-IR spectrum. The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹. To achieve a good signal-to-noise ratio, an accumulation of 16 to 32 scans at a resolution of 4 cm⁻¹ is recommended.

2.4. Data Processing

-

The spectrometer software will automatically perform a Fourier transform on the interferogram to produce the infrared spectrum.

-

The software will also automatically subtract the background spectrum from the sample spectrum.

-

Perform a baseline correction if necessary to ensure the baseline is flat.

-

Label the significant peaks in the spectrum.

Logical Workflow for FT-IR Analysis

The following diagram illustrates the logical workflow for the FT-IR analysis of a chemical compound.

Caption: A logical workflow for FT-IR spectroscopic analysis.

Relevance in Drug Development: Signaling Pathways

Morpholine-containing compounds are of significant interest in drug discovery due to their ability to interact with various biological targets. One of the key pathways that can be modulated by morpholine derivatives is the PI3K/mTOR signaling pathway.[3][4] This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is implicated in diseases such as cancer.[3][4]

The diagram below illustrates a simplified representation of the PI3K/mTOR signaling pathway, a potential target for morpholine-based inhibitors.

Caption: Simplified PI3K/mTOR signaling pathway and potential inhibition by morpholine derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Morpholine Scaffold: A Cornerstone in Central Nervous System Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for effective therapeutics targeting the central nervous system (CNS) is fraught with challenges, primarily centered on the formidable blood-brain barrier (BBB). The intricate nature of the BBB necessitates a delicate balance of physicochemical properties in drug candidates to ensure sufficient penetration into the brain. In this context, the morpholine moiety has emerged as a privileged heterocyclic scaffold in medicinal chemistry, frequently incorporated into CNS drug candidates to enhance their therapeutic potential.[1][2][3][4][5] This technical guide delves into the multifaceted roles of the morpholine ring in CNS drug discovery, providing insights into its synthesis, impact on pharmacokinetic and pharmacodynamic profiles, and its application in the design of novel neurotherapeutics.

Developing drugs for the central nervous system requires meticulous chemical modifications to achieve a strict balance between molecular size and lipophilicity, which are critical for improving permeability through the blood-brain barrier.[1][2][3] Morpholine and its analogues have proven to be valuable heterocycles due to their unique conformational and physicochemical properties.[1][2][3] The presence of a weakly basic nitrogen atom and an oxygen atom at opposing positions imparts a peculiar pKa value and conformational flexibility to the ring. This allows it to engage in various lipophilic-hydrophilic interactions, thereby improving blood solubility and brain permeability of the overall molecule.[1][2][3][6]

The Strategic Role of the Morpholine Moiety in CNS Drug Design

The incorporation of a morpholine ring into a CNS drug candidate is a strategic decision driven by its ability to positively influence multiple aspects of the drug's profile. Its utility can be broadly categorized into three key areas: enhancing potency, serving as a versatile scaffold, and modulating pharmacokinetic/pharmacodynamic (PK/PD) properties.[1][2][3][6]

| Role of Morpholine Moiety | Description | Impact on CNS Drug Discovery |

| Potency Enhancement | The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, leading to stronger interactions with the target protein. | Increased binding affinity and efficacy of the drug candidate. |

| Scaffolding | The defined and flexible conformation of the morpholine ring can orient pharmacophoric groups in the optimal three-dimensional space for target engagement. | Improved selectivity and reduced off-target effects. |

| PK/PD Modulation | The inherent physicochemical properties of morpholine, such as its pKa (around 8.5), contribute to improved aqueous solubility and metabolic stability. | Enhanced bioavailability, better BBB penetration, and a more favorable safety profile.[1][2][3][6] |

General Synthetic Strategies for Morpholine Derivatives

The facile synthesis of morpholine derivatives has contributed significantly to their widespread use in medicinal chemistry.[5] Several synthetic routes are available, allowing for the introduction of diverse substituents and the creation of extensive compound libraries for structure-activity relationship (SAR) studies.

A common and conceptually simple approach involves the annulation of 1,2-amino alcohols. While direct conversion can be challenging due to the difficulty in achieving monoalkylation of the parent amine, a more frequent strategy involves a three-step process:

-

Amide Bond Formation: Reaction of a 1,2-amino alcohol with chloroacetyl chloride or a related carboxylic ester derivative containing a leaving group alpha to the carbonyl.

-

Cyclization: Intramolecular cyclization to form a morpholinone intermediate.

-

Reduction: Reduction of the morpholinone using reagents like boron or aluminum hydrides to yield the final morpholine derivative.

More recent and efficient one or two-step protocols have been developed, utilizing reagents such as ethylene sulfate and a base (e.g., tBuOK) for the conversion of 1,2-amino alcohols to morpholines.[7] This redox-neutral approach offers environmental and safety benefits over traditional methods.[7] Other synthetic strategies include the reaction of β-amino alcohols and their derivatives, oxiranes, and aziridines.[8]

Experimental Protocols: A General Overview

While specific experimental protocols for a single morpholine-containing compound are not detailed in the provided literature, a general workflow for the evaluation of such candidates in a CNS drug discovery program can be outlined.

1. In Vitro Target Engagement and Functional Assays:

-

Binding Assays: To determine the affinity of the morpholine-containing compound for its intended CNS target (e.g., receptor, enzyme, or transporter). This is typically performed using radioligand binding assays or fluorescence-based techniques.

-

Functional Assays: To assess the compound's effect on the target's activity. This could involve measuring second messenger levels (e.g., cAMP, Ca2+), enzyme activity, or ion channel currents.

2. In Vitro ADME and Physicochemical Profiling:

-

Solubility Assays: Determining the aqueous solubility of the compound at different pH values is crucial for predicting its oral bioavailability.

-

Lipophilicity Measurement: Typically determined by measuring the partition coefficient (LogP) or distribution coefficient (LogD) to predict BBB permeability.

-

Metabolic Stability Assays: Incubating the compound with liver microsomes or hepatocytes to assess its susceptibility to metabolic degradation.

-

BBB Permeability Models: Using in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based models (e.g., Caco-2, MDCK-MDR1) to predict its ability to cross the blood-brain barrier.

3. In Vivo Pharmacokinetic Studies:

-

Animal Dosing: Administering the compound to laboratory animals (e.g., rats, mice) via relevant routes (e.g., intravenous, oral).

-

Blood and Brain Sampling: Collecting blood and brain tissue samples at various time points.

-

Bioanalytical Method: Quantifying the concentration of the compound in plasma and brain homogenates using techniques like LC-MS/MS.

-

PK Parameter Calculation: Determining key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and brain-to-plasma concentration ratio.

4. In Vivo Efficacy Studies:

-

Animal Models of CNS Disorders: Utilizing established animal models that recapitulate aspects of the human disease pathology (e.g., models for depression, anxiety, neurodegeneration, pain).

-

Behavioral Assessments: Evaluating the effect of the compound on relevant behavioral endpoints.

-

Biomarker Analysis: Measuring changes in disease-relevant biomarkers in the brain or cerebrospinal fluid.

Visualizing the Role and Development of Morpholine-Containing CNS Drugs

The following diagrams illustrate the conceptual framework for the integration of the morpholine scaffold in CNS drug discovery.

Caption: Logical flow of how morpholine's properties enhance CNS drug efficacy.

Caption: General workflow for CNS drug discovery incorporating a morpholine scaffold.

Conclusion

The morpholine ring stands out as a remarkably versatile and valuable building block in the design of CNS-active compounds. Its advantageous physicochemical properties, coupled with its synthetic accessibility, allow medicinal chemists to fine-tune the properties of drug candidates to overcome the challenges associated with CNS drug delivery. By strategically employing the morpholine scaffold, researchers can enhance potency, optimize pharmacokinetic profiles, and ultimately increase the likelihood of developing safe and effective treatments for a wide range of neurological and psychiatric disorders. The continued exploration of novel morpholine-containing chemical space will undoubtedly lead to the discovery of next-generation CNS therapeutics.

References

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Occurrence of Morpholine in Central Nervous System Drug Discovery | Semantic Scholar [semanticscholar.org]

- 5. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

Preliminary Bioactivity Screening of 4-(Azepan-2-ylmethyl)morpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive strategy for the preliminary bioactivity screening of the novel compound, 4-(Azepan-2-ylmethyl)morpholine. The morpholine scaffold is a well-established pharmacophore present in numerous biologically active compounds and approved drugs, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] Given the limited to non-existent public data on the specific bioactivity of this compound, this document provides a proposed hierarchical screening cascade. The protocol herein details in vitro assays to assess cytotoxicity, antibacterial, antifungal, and kinase inhibitory potential. Detailed experimental methodologies, templates for data presentation, and visual workflows are provided to guide researchers in the initial characterization of this compound's biological profile.

Introduction

Morpholine and its derivatives are considered privileged structures in medicinal chemistry, frequently incorporated into drug candidates to enhance biological activity and improve pharmacokinetic profiles.[2][4][5] The heterocyclic nature of the morpholine ring, with its amine and ether functionalities, allows for a variety of molecular interactions with biological targets.[2] Appropriately substituted morpholines have demonstrated a vast array of pharmacological activities, targeting a range of enzymes and receptors.[1][2][3]

This compound is a novel compound incorporating both the morpholine and the azepane rings. This unique combination warrants a systematic investigation of its potential biological effects. This guide proposes a tiered approach to its preliminary bioactivity screening, commencing with broad-spectrum cytotoxicity and antimicrobial assays, followed by a more targeted investigation into its potential as a kinase inhibitor—a common mechanism of action for many bioactive morpholine-containing molecules.[3]

Proposed Bioactivity Screening Workflow

A logical, stepwise approach is essential for the efficient screening of a novel compound. The proposed workflow for this compound is designed to first establish a safety profile through cytotoxicity testing, followed by broad functional screens, and then proceeding to more specific mechanistic assays.

Experimental Protocols

Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[6][8]

Methodology:

-

Cell Seeding: Plate a human cell line (e.g., HEK293 for general toxicity or a cancer cell line like HeLa) in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium and add 100 µL to the wells to achieve final concentrations ranging from 0.1 µM to 100 µM. Include vehicle-only controls (e.g., DMSO) and untreated controls.

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.[9]

-

Formazan Formation: Incubate the plate for 4 hours at 37°C.[6]

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9] Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 (the concentration that inhibits 50% of cell viability).

Antimicrobial Screening: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11]

Methodology for Antibacterial Screening:

-

Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

-

Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL.[10] Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of 5 x 105 CFU/mL in the wells.

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in MHB. Concentrations may range from 256 µg/mL to 0.5 µg/mL.

-

Inoculation: Add the standardized bacterial inoculum to each well.[4] Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[10]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Methodology for Antifungal Screening:

The protocol is similar to the antibacterial assay, with the following modifications:

-

Fungal Strains: Use a panel of fungi such as Candida albicans and Aspergillus niger.

-

Medium: Use RPMI-1640 medium.

-

Inoculum Preparation: Adjust the fungal suspension to achieve a final concentration of approximately 0.5 x 103 to 2.5 x 103 CFU/mL.

-

Incubation: Incubate at 35°C for 24-48 hours.

Kinase Inhibition Screening

Many morpholine derivatives are known to be kinase inhibitors.[3] A generic in vitro kinase assay can be used for initial screening against a representative kinase (e.g., a common tyrosine or serine/threonine kinase).

Methodology (Generic Fluorometric Assay):

-

Reagents: Kinase enzyme, appropriate substrate, ATP, kinase assay buffer, and a detection reagent that measures ADP production (e.g., ADP-Glo™ Kinase Assay).

-

Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Assay Procedure:

-

In a 384-well plate, add the test compound and the kinase enzyme. Incubate for 10-30 minutes to allow for binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate for a defined period (e.g., 60 minutes) at the optimal temperature for the enzyme.

-

Stop the reaction and add the detection reagent according to the manufacturer's protocol. This typically involves an enzymatic reaction that converts the ADP produced into a detectable signal (e.g., fluorescence or luminescence).

-

Measure the signal using a plate reader.

-

-

Controls: Include a positive control (known inhibitor, e.g., staurosporine) and a negative control (vehicle only).

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the negative control. Determine the IC50 value.

Data Presentation

Quantitative data from the screening assays should be organized into clear and concise tables.

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| HEK293 | |

| HeLa |

| ... | |

Table 2: Antimicrobial Activity of this compound

| Organism | Strain | MIC (µg/mL) |

|---|---|---|

| S. aureus | ATCC 29213 | |

| E. coli | ATCC 25922 | |

| C. albicans | ATCC 90028 | |

| A. niger | ATCC 16404 |

| ... | ... | |

Table 3: Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (µM) |

|---|---|

| Kinase X | |

| Kinase Y |

| ... | |

Potential Signaling Pathway Involvement

Given that many morpholine-containing compounds target protein kinases, a potential mechanism of action for this compound could be the modulation of a kinase-mediated signaling pathway, such as the MAPK/Erk pathway, which is crucial in cell proliferation and differentiation.[5][12]

Conclusion

This guide provides a foundational framework for the initial bioactivity assessment of this compound. The proposed workflow, incorporating cytotoxicity, antimicrobial, and kinase inhibition assays, will enable a systematic evaluation of its biological potential. Positive results in any of these preliminary screens would warrant further investigation, including dose-response studies, screening against broader panels of cell lines or microbial strains, and more specific mechanistic studies to elucidate the precise molecular target(s). This structured approach will facilitate the efficient characterization of this novel compound and determine its potential for future drug development efforts.

References

- 1. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]

- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 3. web.mit.edu [web.mit.edu]

- 4. rr-asia.woah.org [rr-asia.woah.org]

- 5. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]

- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. broadpharm.com [broadpharm.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 11. protocols.io [protocols.io]

- 12. bmglabtech.com [bmglabtech.com]

Methodological & Application

Application Note: Synthesis of 4-(Azepan-2-ylmethyl)morpholine

Introduction

4-(Azepan-2-ylmethyl)morpholine is a saturated heterocyclic compound containing both a morpholine and an azepane ring system. The morpholine moiety is a common feature in many biologically active compounds and approved drugs, often contributing to favorable physicochemical and pharmacokinetic properties.[1][2] The azepane ring, a seven-membered nitrogen-containing heterocycle, provides a flexible and three-dimensional scaffold that can be valuable in drug design.[3][4] The synthesis of novel substituted morpholine and azepane derivatives is of significant interest to researchers in medicinal chemistry and drug development for the exploration of new chemical space and the generation of potential therapeutic agents.[5][6]

This document outlines a detailed protocol for the synthesis of this compound, a compound that may serve as a valuable building block in the development of new chemical entities. The described synthetic approach is a two-step process commencing with the commercially available (azepan-2-yl)methanol. The protocol first involves the conversion of the primary alcohol to a suitable leaving group, followed by nucleophilic substitution with morpholine.

Experimental Protocols

Materials and Methods

All reagents and solvents were of analytical grade and used as received from commercial suppliers without further purification. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of 2-(Chloromethyl)azepane Hydrochloride

In this initial step, the hydroxyl group of (azepan-2-yl)methanol is converted into a more reactive chloro group using thionyl chloride. This transformation facilitates the subsequent nucleophilic substitution by morpholine.

-

To a solution of (azepan-2-yl)methanol (1.0 eq) in dichloromethane (DCM, 10 mL/g of starting material) at 0 °C under a nitrogen atmosphere, thionyl chloride (1.2 eq) is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and then heated to reflux for 2 hours.

-

Completion of the reaction is monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure to yield the crude 2-(chloromethyl)azepane hydrochloride as a solid. This intermediate is used in the next step without further purification.

Step 2: Synthesis of this compound

The final product is synthesized via N-alkylation of morpholine with the previously prepared 2-(chloromethyl)azepane hydrochloride.[7] Morpholine acts as a nucleophile, displacing the chloride to form the target compound.

-